Home > Products > Screening Compounds P103008 > 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 851939-42-9

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2863333
CAS Number: 851939-42-9
Molecular Formula: C21H27FN6O2
Molecular Weight: 414.485
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin (BI1356)

  • Compound Description: Linagliptin, chemically known as 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. [] Studies have investigated its pharmacokinetics and metabolism in humans, revealing its primary excretion route as fecal excretion. []

7-(2-Hydroxy-3-piperazinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and evaluated for cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. [] They also underwent assessment for their affinity towards α1- and α2-adrenoreceptors. []
  • Relevance: This compound shares the core xanthine structure with 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, particularly with the presence of a substituted piperazine moiety linked to the 7-position through a propyl linker. This structural similarity suggests potential overlapping pharmacological activities. []

8-(3-Benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)-1,3-dipropyl-xanthines

  • Compound Description: This series of compounds was designed as potent and selective A₂B adenosine receptor antagonists based on molecular modeling studies, including comparative molecular field analysis (CoMFA). []
  • Relevance: Though structurally distinct from 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, both groups fall under the broader category of substituted xanthines. This shared scaffold often serves as a starting point for developing compounds targeting adenosine receptors, making these derivatives relevant for comparison. []

8-[3-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (Compound 66)

  • Compound Description: This specific derivative exhibited remarkable selectivity and potency for the human A2B adenosine receptor (Ki = 9.4 nM, IC50 = 26 nM) compared to other subtypes (A1, A2A, A3). []
  • Relevance: Similar to the previous group, this compound belongs to the substituted xanthine class and demonstrates high affinity for the A2B adenosine receptor, making it a relevant comparison point for understanding structure-activity relationships and potential therapeutic applications of 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. []

8-(3-Hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (Compound 80)

  • Compound Description: This simplified pyrazole-xanthine derivative displayed high affinity for the A2B adenosine receptor (Ki = 4.0 nM, IC50 = 20 nM) with good selectivity over other subtypes (A1, A2A, A3). []
  • Relevance: This compound further strengthens the structure-activity relationship within the substituted xanthine class, particularly highlighting the importance of the pyrazole moiety for A2B adenosine receptor affinity. []

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound B)

  • Compound Description: This compound serves as a key intermediate in synthesizing various 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their potential as antiasthmatic agents, particularly focusing on their vasodilatory activity. []
  • Relevance: This intermediate shares a close structural resemblance with 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, especially regarding the presence of a piperazine ring linked to the 7-position. These structural parallels suggest potential overlap in their pharmacological properties, particularly concerning vasodilatory and anti-asthmatic effects. []

7-(2-{4-[1-(3,4-di-chlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8)

  • Compound Description: This derivative exhibited significant activity compared to the standard Cilostazol, demonstrating its potential as a potent antiasthmatic agent. []
  • Relevance: Compound 8, derived from the same key intermediate as 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, further underscores the potential of modifying the piperazine substituent at the 7-position of the xanthine scaffold for enhancing vasodilatory and anti-asthmatic activities. []

3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones

  • Compound Description: This series of compounds was synthesized and evaluated for their antihistaminic activity. [] Some compounds within this series demonstrated good inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats. []
  • Relevance: This series shares the core xanthine structure with 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and both have a piperazine moiety attached to the 7-position via a substituted alkyl chain. The structural similarities suggest that modifications to this alkyl chain and the piperazine substituents can significantly impact the pharmacological activities of these compounds, particularly regarding their antihistaminic effects. []

3,7-dihydro-3,7-dimethyl-1-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones

  • Compound Description: This series represents another group of xanthine derivatives synthesized and evaluated for their antihistaminic activity, specifically their ability to inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis. []
  • Relevance: Similar to the previous series, these compounds share the core xanthine structure with 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The variation in the attachment point of the substituted piperazinylalkyl chain (at the 1-position instead of the 7-position) highlights the importance of positional isomerism in influencing the pharmacological properties of these compounds. []

3,4-dihydro-1,3-dimethyl-7-[3-[4-[3-(phenylthio)propyl]piperazin-1-yl]- 2-hydroxypropyl]-1H-purine-2,6-dione (RS-49014)

  • Compound Description: RS-49014, a specific compound within the 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones series, was selected for clinical trials due to its potent antihistaminic activity. It displayed favorable pharmacological properties compared to other antihistamines like chlorpheniramine, ketotifen, promethazine, and theophylline. []
  • Relevance: RS-49014 showcases a specific example of a successful modification within this series, potentially serving as a model for optimizing the antihistaminic activity of 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The presence of the (phenylthio)propyl group at the 4-position of the piperazine ring suggests that introducing similar lipophilic groups might be beneficial for enhancing its antihistaminic properties. []

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

  • Compound Description: WY-49051, identified from structural manipulation of polycyclic piperazinyl imide serotonergic agents, emerged as a potent, orally active H1-antagonist with a long duration of action and a favorable central nervous system profile. Notably, it lacked the undesirable antidopaminergic activity observed in other related compounds. []
  • Relevance: While incorporating a piperidine ring instead of piperazine, WY-49051 shares the core xanthine structure and the linker connecting it to the central ring with 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This structural similarity, alongside its potent and selective antihistaminic activity, underscores the potential of exploring modifications at these positions for optimizing the pharmacological profile of the target compound. []

Chinoin-170 (Ch-170)

  • Compound Description: Chinoin-170, chemically known as 3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]1H-purine-2,6-dione, is a novel antitussive compound with bronchodilating activity. [] It has been studied for its effects on ciliary beating frequency (CBF) and mucociliary clearance in various animal models and human tissues. []
  • Relevance: Chinoin-170 shares the core xanthine structure with 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The presence of different substituents at the 7-position (a (5-methyl-1,2,4-oxadiazol-3-yl)methyl group in Chinoin-170) highlights the versatility of this position in influencing the pharmacological profile, shifting the activity from potential antihistaminic effects towards antitussive and bronchodilatory properties. []

Properties

CAS Number

851939-42-9

Product Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C21H27FN6O2

Molecular Weight

414.485

InChI

InChI=1S/C21H27FN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-7-5-6-8-16(15)22/h5-8H,4,9-14H2,1-3H3

InChI Key

WQCRKKZCMIEBJE-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.